Titanium(2+) bis(phenylmethanide)

Description

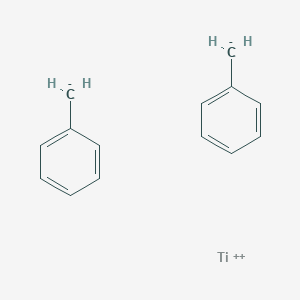

Titanium(2+) bis(phenylmethanide) is an organometallic compound featuring a titanium(II) center coordinated by two phenylmethanide (benzyl, C₆H₅CH₂⁻) ligands. The titanium(II) oxidation state is less common than titanium(IV) in coordination chemistry, imparting unique redox reactivity and structural characteristics. This complex is typically synthesized via transmetallation or reduction of titanium(IV) precursors in anhydrous conditions. Its applications span catalytic processes (e.g., olefin polymerization) and materials science, though its air- and moisture-sensitive nature necessitates rigorous handling .

Properties

CAS No. |

37096-06-3 |

|---|---|

Molecular Formula |

C14H14Ti |

Molecular Weight |

230.13 g/mol |

IUPAC Name |

methanidylbenzene;titanium(2+) |

InChI |

InChI=1S/2C7H7.Ti/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |

InChI Key |

ZRDHAWVFZDSFOW-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Titanium(2+) bis(phenylmethanide) typically involves the reaction of titanium(IV) chloride with phenylmethanide anions under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:

TiCl4+2PhCH2−→Ti(PhCH2)2+2Cl−

Industrial Production Methods

Industrial production of Titanium(2+) bis(phenylmethanide) may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Titanium(2+) bis(phenylmethanide) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of titanium.

Reduction: It can be reduced to lower oxidation states or even elemental titanium under specific conditions.

Substitution: The phenylmethanide ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or under specific solvent conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species.

Scientific Research Applications

Titanium(2+) bis(phenylmethanide) has several scientific research applications, including:

Catalysis: It can act as a catalyst in various organic reactions, including polymerization and hydrogenation.

Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high strength and corrosion resistance.

Biological Applications: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.

Mechanism of Action

The mechanism of action of Titanium(2+) bis(phenylmethanide) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it reactive in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Oxidation State and Stability

Titanium complexes exhibit diverse stability profiles depending on oxidation states and ligand environments:

| Compound | Oxidation State | Ligand Type | Stability Characteristics |

|---|---|---|---|

| Titanium(2+) bis(phenylmethanide) | +2 | Phenylmethanide (bulky) | Air-sensitive; prone to oxidation |

| Titanium(4+) benzoate | +4 | Benzoate (chelating) | Highly stable; inert to air/moisture |

| Titanium(2+) bis(2-hydroxypropanoate) | +2 | Carboxylate (chelating) | Moderate stability; hydrolyzes slowly |

Key Insight : Titanium(II) complexes like the phenylmethanide derivative are stronger reducing agents but less stable than their titanium(IV) counterparts due to the lower oxidation state .

Ligand Effects on Structure and Reactivity

The phenylmethanide ligand’s steric bulk and weak electron-donating properties contrast sharply with other ligands:

- Phenylmethanide vs. Cyclopentadienide (Cp): Titanium(4+) chloride 1,1'-methanediylbiscyclopenta-2,4-dienide(1:2:1) (from ) features Cp ligands, which are stronger π-donors. This enhances metal-ligand bond strength and stabilizes higher oxidation states, unlike phenylmethanide’s σ-dominant bonding .

- Phenylmethanide vs. Carboxylate: Titanium(2+) bis(2-hydroxypropanoate) () benefits from chelating carboxylate ligands, improving solubility in polar solvents. Phenylmethanide’s hydrophobicity limits aqueous compatibility but enhances solubility in organic matrices .

Structural and Crystallographic Data

Crystallographic studies using SHELX programs () reveal distinct structural trends:

Note: The phenylmethanide complex’s bond lengths are theorized to be longer than those in titanium(IV) complexes due to reduced electron density at the Ti(II) center.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.